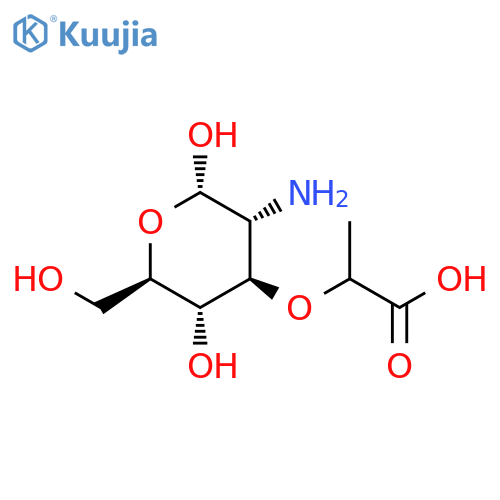Cas no 1114-41-6 (Muramic acid)
ムラミン酸(Muramic acid)は、細菌の細胞壁に存在するユニークなアミノ糖の一種です。N-アセチルムラミン酸として、ペプチドグリカンの構成成分として重要な役割を果たしています。この化合物は、細菌の構造的安定性に寄与し、免疫学研究や微生物学における重要なマーカーとして利用されています。ムラミン酸の特異的な構造は、細菌細胞壁のターゲット解析や抗菌剤開発において有用です。また、その生化学的特性から、感染症研究やバイオマーカー探索において高い価値を持っています。

Muramic acid structure
商品名:Muramic acid
Muramic acid 化学的及び物理的性質
名前と識別子
-
- 2-(((2R,3R,4R,5R)-2-Amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)propanoic acid
- 2-Amino-3-O-(1-carboxyethyl)-2-deoxy-D-glucose
- Muramic acid
- MURAMIC ACID, (+)-(RG)
- 2-AMINO-3-O-[1-CARBOXYETHYL]-2-DEOXY-D-GLUCOSE
- (R)-2-AMINO-3-O-(1-CARBOXYETHYL)-2-DEOXY-D-GLUCOSE
- (+)-MURAMIC ACID
- MURAMIC ACID, (+)-
- MURAMIC ACID HYDRATE 98%
- MuramicAcid~99%
- 2-amino-3-o-(1-carboxyethyl)-2
- SCHEMBL42791
- 2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
- AS-56385
- W-108675
- F50587
- 2-{[(2S,3R,4R,5S,6R)-3-AMINO-2,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL]OXY}PROPANOIC ACID
- (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
- mu-ramic acid
- AC-19503
- 2-(((2S,3R,4R,5S,6R)-3-Amino-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid
- AKOS015963243
- 1114-41-6
-
- MDL: MFCD00213428
- インチ: 1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3?,4-,5-,6-,7-,9+/m1/s1
- InChIKey: MSFSPUZXLOGKHJ-KDBDHQKJSA-N
- ほほえんだ: C(O)(=O)C(O[C@@H]1[C@@H](N)[C@@H](O)O[C@H](CO)[C@H]1O)C
- BRN: 1713780
計算された属性
- せいみつぶんしりょう: 251.10100
- どういたいしつりょう: 251.10050188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -4.6
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 148 ºC
- ふってん: 572.4±50.0 °C at 760 mmHg
- フラッシュポイント: 14℃
- ようかいど: 甲醇(微溶)、水(微溶)
- PSA: 142.47000
- LogP: -2.05730
- ようかいせい: 未確定
- 酸性度係数(pKa): 3.18±0.10(Predicted)
- マーカー: 13,6328
- じょうきあつ: 0.0±3.6 mmHg at 25°C
- ひせんこうど: D25 +103° (c = 0.26 in water) (Matsushima, Park); D22 +146° (6 minutes) +116° (31 hrs) (c = 0.57 in water) (Osawa, Jeanloz)
Muramic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:1
- セキュリティの説明: S22-S24/25
- 福カードFコード:3-10
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S22;S24/25
Muramic acid 税関データ
- 税関コード:2932990090
Muramic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M800000-5mg |
Muramic Acid |
1114-41-6 | 5mg |
$ 221.00 | 2023-09-06 | ||
| MedChemExpress | HY-W011916-5mg |
Muramic acid |
1114-41-6 | 5mg |
¥5530 | 2024-04-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021147-1mg |
Muramic acid |
1114-41-6 | 95% | 1mg |
¥256 | 2024-05-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M914103-5mg |
Muramic acid |
1114-41-6 | ≥95% | 5mg |
¥1,202.00 | 2022-01-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MN814-1mg |
Muramic acid |
1114-41-6 | ≥95% | 1mg |
¥306.0 | 2023-08-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-218893-5 mg |
Muramic acid, |
1114-41-6 | ≥95% | 5mg |
¥775.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-218893A-25 mg |
Muramic acid, |
1114-41-6 | ≥95% | 25mg |
¥2,572.00 | 2023-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MN814-1mg |
Muramic acid |
1114-41-6 | ≥95% | 1mg |
¥302.0 | 2022-09-28 | |
| TRC | M800000-50mg |
Muramic Acid |
1114-41-6 | 50mg |
$787.00 | 2023-05-17 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132986-25mg |
Muramic acid |
1114-41-6 | ≥95% | 25mg |
¥3,233.00 | 2021-05-25 |
Muramic acid 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1114-41-6 (Muramic acid) 関連製品
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1114-41-6)Muramic acid

清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg
価格 ($):374.0/557.0/920.0/1696.0